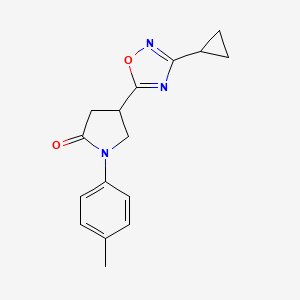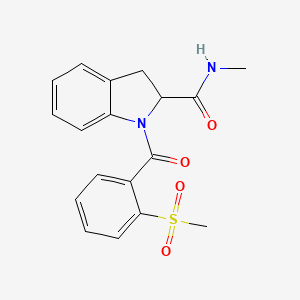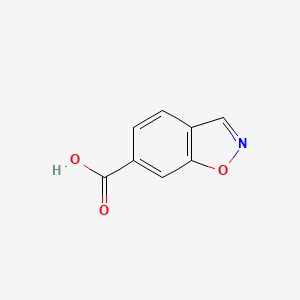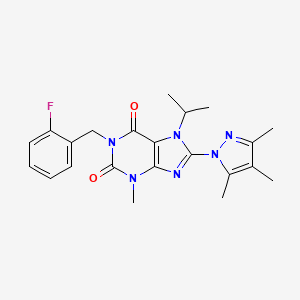![molecular formula C13H11N5O2S B2366359 2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)-N-phenylacetamide CAS No. 878066-36-5](/img/structure/B2366359.png)
2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)-N-phenylacetamide” is a derivative of 1H-pyrazolo[3,4-d]pyrimidine . These derivatives have been synthesized and studied for their potential as anticancer agents, specifically as inhibitors of the epidermal growth factor receptor (EGFR) . The compound has shown potent anti-proliferative activities against A549 and HCT-116 cancer cells .
Synthesis Analysis
The synthesis of these derivatives involves the use of 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile as a key intermediate . This intermediate is used to create polyfunctionally substituted heterocycles, such as pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a 1H-pyrazolo[3,4-d]pyrimidine core . This core is functionalized with various groups to create a range of derivatives with different properties .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve nucleophilic addition and cyclization reactions . The specific reactions and conditions used can vary depending on the desired derivative .
Scientific Research Applications
- Neuropharmacology and Neurotransmitter Modulation The presence of a piperazine ring in the compound suggests that it may have applications in neuropharmacological research, potentially as a modulator of neurotransmitter activity.
- Although not directly mentioned for this specific compound, related pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their antiviral activity. Further exploration of this compound’s antiviral potential could be valuable .
- Researchers have explored various synthetic methods to obtain pyrazolo[3,4-b]pyridines. These compounds share structural similarities with purine bases (adenine and guanine), making them interesting targets for medicinal chemistry .
- The synthesis of 1 H -pyrazolo[3,4-b]pyridines has been achieved from preformed pyrazoles or pyridines, with diverse substituents at positions N1, C3, C4, C5, and C6 .
- While not directly studied for this compound, related pyrazolo[3,4-b]pyridines have shown cytotoxic activities against cancer cell lines. Further evaluation of this compound’s anticancer potential is warranted .
Antiviral Properties
Synthetic Methods and Medicinal Chemistry
Cancer Research
Enamino Amide Cyclization
Mechanism of Action
Target of Action
It’s known that pyrazolopyrimidinones, which are structurally similar to this compound, have shown affinity towards adenosine receptors and 5HT-6 and CRF-1 receptors . These receptors play crucial roles in various biological processes, including neurotransmission and inflammatory responses.
Mode of Action
It’s suggested that the substitution of the pyrazole 1-nh proton of the pyrazolo[3,4-d]pyrimidine ring system with other bioactive moieties leads to interesting pharmacological properties probably by increasing the π-stacking . This could potentially enhance the interaction of the compound with its targets, leading to changes in their activity.
Biochemical Pathways
Compounds with similar structures have been found to have antibacterial , antiproliferative , CNS modulating , antiviral , antifungal , anticancer , and anti-inflammatory activities. These activities suggest that the compound may affect a variety of biochemical pathways, leading to downstream effects on cell proliferation, immune response, and neurotransmission.
Result of Action
Compounds with similar structures have shown significant inhibitory activity with ic50 values in the low micromolar range , suggesting that this compound may also have potent effects at the molecular and cellular levels.
Future Directions
The future directions for research on these compounds likely involve further exploration of their potential as anticancer agents . This could include studies to better understand their mechanism of action, optimize their synthesis, and evaluate their efficacy and safety in preclinical and clinical studies .
properties
IUPAC Name |
2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2S/c19-10(15-8-4-2-1-3-5-8)7-21-13-16-11-9(6-14-18-11)12(20)17-13/h1-6H,7H2,(H,15,19)(H2,14,16,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAFPQXRNDJUPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]sulfonylbenzenesulfonyl fluoride](/img/structure/B2366277.png)
![2,9-bis(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2366278.png)
![4-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2366279.png)
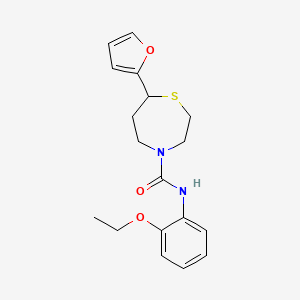
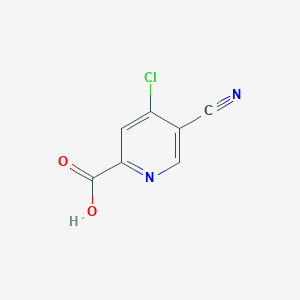
![{6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride](/img/structure/B2366286.png)
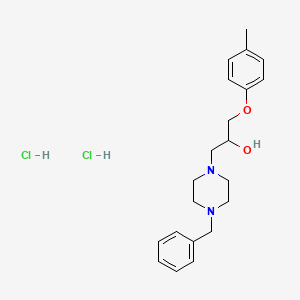
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2366291.png)
